molecular formula C22H29N3O6S2 B6519756 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893101-22-9

2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6519756
CAS No.: 893101-22-9
M. Wt: 495.6 g/mol
InChI Key: ZQJXOHRLRXMKSH-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core substituted with a benzamido group bearing a bis(2-methoxyethyl)sulfamoyl moiety and an N-methyl carboxamide side chain.

Properties

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S2/c1-23-21(27)19-17-5-4-6-18(17)32-22(19)24-20(26)15-7-9-16(10-8-15)33(28,29)25(11-13-30-2)12-14-31-3/h7-10H,4-6,11-14H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJXOHRLRXMKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ primarily in the sulfamoyl/benzamido substituents and side-chain modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Benzamido Molecular Weight logP Key Features
Target Compound bis(2-methoxyethyl)sulfamoyl ~475.63* ~3.67 Enhanced hydrophilicity due to methoxy groups; likely improved solubility
Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate () diethylsulfamoyl 475.63 Higher† Ester group may act as a prodrug; higher lipophilicity
G839-0106: 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-... () cyclohexyl(methyl)sulfamoyl 475.63 3.67 Bulky substituent; potential steric hindrance for target binding
2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-... () bis(2-cyanoethyl)sulfamoyl Not provided Higher Polar cyano groups may reduce membrane permeability
BJ27914: 2-(4-methoxybenzamido)-N-methyl-... () 4-methoxybenzamido 330.40 Lower Simplified structure; lacks sulfamoyl group, altering target specificity

*Estimated based on G839-0106 (C23H29N3O4S2).
†Diethyl groups increase logP compared to methoxyethyl.

Pharmacological and Functional Insights

  • Mitochondrial Activity : Analogs with cyclopenta[b]thiophene cores, such as TAMRA compounds in , act as mitofusin agonists, restoring mitochondrial DNA (mtDNA) content. The target compound’s methoxyethyl groups may enhance solubility while retaining mitochondrial target engagement .
  • Antiviral Screening : G839-0106 () and related compounds are included in antiviral libraries, suggesting the scaffold’s relevance in infectious disease research.
  • Growth Modulation : Compounds in with thiazole-based sulfamoyl groups exhibit significant bioactivity (e.g., 119–129% efficacy, p<0.05), highlighting the sulfamoyl moiety’s importance .

Research Implications and Limitations

  • Unresolved Questions : Direct biological data (e.g., IC50, toxicity) for the target compound is absent in the evidence. Further in vitro/vivo studies are needed to confirm mitochondrial or antiviral activity.
  • Contradictions: While highlights bioactivity in non-thiophene sulfonamides, the cyclopenta[b]thiophene core’s role in target specificity remains unclear .

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